molecular formula C16H11ClN6O2S B13757966 3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile CAS No. 61488-78-6

3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile

Cat. No.: B13757966
CAS No.: 61488-78-6
M. Wt: 386.8 g/mol
InChI Key: NWEQNTISLULYNS-UHFFFAOYSA-N
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Description

3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile is a complex organic compound with the molecular formula C16H11ClN6O2S. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile typically involves a multi-step process. One common method includes the diazo-coupling reaction between 2-chloro-4-nitroaniline and 6-nitro-2-benzothiazolyl diazonium salt. This reaction is carried out in an acidic medium to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound often employs large-scale diazo-coupling reactors where the reactants are mixed under controlled temperature and pH conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Widely used as a dye in the textile industry and as a pigment in paints and coatings.

Mechanism of Action

The mechanism of action of 3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile involves its interaction with specific molecular targets. The nitro and azo groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Disperse Red 179: Another azo dye with similar structural features but different substituents.

    Disperse Orange 30: A related compound used as an orange dye in textiles.

Uniqueness

3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications.

Properties

CAS No.

61488-78-6

Molecular Formula

C16H11ClN6O2S

Molecular Weight

386.8 g/mol

IUPAC Name

3-[2-chloro-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C16H11ClN6O2S/c17-12-8-10(2-4-13(12)19-7-1-6-18)21-22-16-20-14-5-3-11(23(24)25)9-15(14)26-16/h2-5,8-9,19H,1,7H2

InChI Key

NWEQNTISLULYNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)NCCC#N

Origin of Product

United States

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